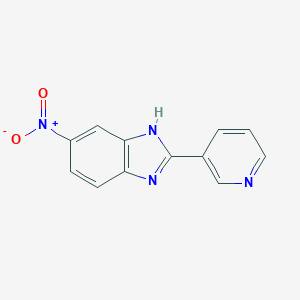

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

Vue d'ensemble

Description

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole typically involves the following steps:

Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Pyridinyl Substitution: The nitrated benzimidazole is then subjected to a substitution reaction with a pyridinyl halide (such as 3-chloropyridine) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Electrophilic Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at positions ortho or para to the nitro group.

Nucleophilic Substitution: The pyridinyl group can undergo nucleophilic substitution reactions, particularly at the 3-position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Electrophilic Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) in acidic conditions.

Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products

Reduction: 5-Amino-2-(3-pyridinyl)-1H-benzimidazole.

Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.

Nucleophilic Substitution: Substituted derivatives with various functional groups at the 3-position of the pyridinyl ring.

Applications De Recherche Scientifique

Anticancer Properties

Several studies have highlighted the anticancer properties of benzimidazole derivatives, including 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole. Its structural similarity to other benzimidazole derivatives allows it to effectively interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have assessed its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives of benzimidazole have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals varying biological activities based on substitution patterns on the benzimidazole core:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 2 | Moderate anti-cancer activity |

| This compound | Nitro group at position 5; pyridine at position 3 | Similar enzyme inhibition properties |

| Benzimidazole derivatives | Varying substitutions on the benzimidazole core | Diverse pharmacological profiles |

This table illustrates how slight modifications can significantly impact the compound's efficacy and target specificity.

Synthesis and Evaluation

Research has focused on synthesizing various benzimidazole derivatives, including this compound, followed by evaluations for their biological activities. For example, one study synthesized a series of benzimidazole-pyrazole hybrids that exhibited potent antimicrobial activity against multiple strains, indicating the versatility of this class of compounds in drug development .

Pharmacological Reviews

A comprehensive review summarized recent progress in the pharmacological applications of benzimidazole derivatives, noting their potential as anti-inflammatory agents and their role in treating infectious diseases . The review emphasized the importance of structure-activity relationships (SAR) in guiding future research directions.

Mécanisme D'action

The mechanism of action of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinyl group can enhance binding affinity to biological targets, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole: Similar structure but with the pyridinyl group at the 2-position.

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: Similar structure but with the pyridinyl group at the 4-position.

5-Nitro-1H-benzimidazole: Lacks the pyridinyl substitution, providing a simpler structure for comparison.

Uniqueness

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its electronic properties and biological activity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Activité Biologique

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a pyridine ring, which contribute to its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 145861-59-2

The presence of the nitro group is crucial as it enhances the lipophilicity and overall reactivity of the compound, making it suitable for various biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Streptococcus faecalis | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

These findings indicate that the compound has strong antibacterial activity comparable to standard antibiotics such as amikacin .

Antifungal Activity

The compound also demonstrates antifungal properties, with moderate activity against common fungal strains. The MIC values are summarized below:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 64 μg/mL |

| Aspergillus niger | 128 μg/mL |

These results highlight the potential use of this compound in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, thus impeding growth.

- DNA Intercalation : Similar to other benzimidazole derivatives, it may intercalate into DNA, disrupting replication processes in both bacterial and fungal cells .

- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the production of ROS, which can damage cellular components and induce apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Anticancer Studies : In vitro assays showed that this compound exhibits cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231), with IC50 values around 5.2 μM. The mechanism involves ROS generation leading to DNA damage and subsequent apoptosis .

- Antimicrobial Efficacy : A comparative study indicated that this benzimidazole derivative outperformed several standard antibiotics against resistant strains of bacteria, suggesting its potential role as a lead compound for drug development .

Propriétés

IUPAC Name |

6-nitro-2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXDDOCSBCSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347052 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

145861-59-2 | |

| Record name | 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.